Sodium 2,4,5-trichlorobenzenesulfonate

Vue d'ensemble

Description

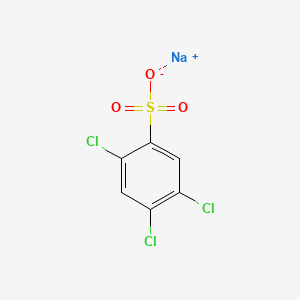

Sodium 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C6H2Cl3O3S.Na . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4,5-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves precise control of temperature, reaction time, and the concentration of reactants. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring (due to -Cl and -SO₃⁻ groups) facilitates nucleophilic substitution at specific positions. The sulfonate group acts as a leaving group under appropriate conditions.

Key Reagents and Conditions:

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine).

-

Attack at the activated aromatic ring (para or meta to -Cl groups).

-

Departure of the sulfonate group (-SO₃⁻), forming the substituted product.

Example Reaction :

This reaction is analogous to procedures used for synthesizing aryl amines from sulfonate esters .

Oxidation and Reduction Reactions

The compound’s redox behavior is influenced by the electron-withdrawing substituents, which stabilize intermediates during electron transfer.

Oxidation:

-

Reagents : KMnO₄ (acidic/basic), H₂O₂.

-

Products : Chlorinated benzoquinones or sulfonic acid derivatives.

-

Conditions : Strongly acidic or basic media at elevated temperatures (60–80°C).

Reduction:

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Partially dechlorinated benzenesulfonates or thiol derivatives.

-

Conditions : Anhydrous solvents (e.g., THF) under inert atmospheres.

Challenges : Over-reduction may lead to complete dechlorination, altering the compound’s core structure.

Sulfonate Group Reactivity

The sulfonate group participates in ionic exchange reactions and acid-base chemistry :

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Cation Exchange | KCl, CaCl₂ | K⁺ or Ca²⁺ sulfonate salts | Industrial ion-exchange resins |

| Acidification | HCl (conc.) | 2,4,5-Trichlorobenzenesulfonic acid | Synthesis of acid derivatives |

Comparative Reactivity with Analogues

The positions of chlorine substituents significantly alter reactivity:

| Compound | Reactivity Toward SNAr | Preferred Site for Substitution |

|---|---|---|

| Sodium 2,4,5-trichlorobenzenesulfonate | High (Cl at 2,4,5) | Para to Cl-2 |

| Sodium 2,4-dichlorobenzenesulfonate | Moderate | Meta to Cl-4 |

| Sodium 3,4,5-trichlorobenzenesulfonate | Low | Ortho to Cl-3 |

Rationale : Electron-withdrawing groups at the 2,4,5 positions enhance ring activation for nucleophilic attack at the para position relative to Cl-2 .

Applications De Recherche Scientifique

Chemistry

Sodium 2,4,5-trichlorobenzenesulfonate serves as a crucial reagent in organic synthesis. It is particularly useful in:

- Sulfonation Reactions : It can be employed to introduce sulfonate groups into various organic compounds.

- Substitution Reactions : The compound participates in nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles .

Table 1: Summary of Chemical Reactions

| Reaction Type | Description |

|---|---|

| Sulfonation | Introduction of sulfonate groups into substrates |

| Nucleophilic Substitution | Replacement of sulfonate with nucleophiles |

| Oxidation/Reduction | Participation in redox reactions under specific conditions |

Biology

In biological research, this compound is studied for its interactions with biomolecules:

- Biological Activity Studies : It is used to synthesize biologically active molecules.

- Mechanistic Studies : The compound's electrophilic nature allows it to interact with enzymes and proteins, potentially modifying their activity .

Medicine

The compound has potential therapeutic applications:

- Pharmaceutical Intermediates : It is utilized in the synthesis of various pharmaceuticals and bioactive compounds.

- Drug Development : Ongoing research explores its role in developing new therapeutic agents .

Industry

This compound finds applications in industrial processes:

- Manufacture of Fungicides and Herbicides : It acts as a raw material in producing agrochemicals.

- Dyes and Pigments Production : The compound is integral to synthesizing various dyes and pigments used in textiles and coatings .

Case Study 1: Synthesis of Biologically Active Molecules

A study demonstrated the use of this compound as a precursor in synthesizing novel sulfonated compounds with potential anti-inflammatory properties. The reactions were optimized for yield and purity, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Environmental Impact Assessment

Research evaluated the environmental fate of this compound when used in agricultural settings. The study highlighted its degradation pathways and potential ecological effects on soil microorganisms .

Mécanisme D'action

The mechanism of action of Sodium 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in different applications .

Comparaison Avec Des Composés Similaires

- Sodium 2,4-dichlorobenzenesulfonate

- Sodium 2,5-dichlorobenzenesulfonate

- Sodium 3,4,5-trichlorobenzenesulfonate

Comparison: Sodium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positions of the chlorine atoms on the benzene ring, which influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Activité Biologique

Sodium 2,4,5-trichlorobenzenesulfonate is a chemical compound that has garnered attention for its biological activity and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by a sulfonate group attached to a chlorinated benzene ring. Its structure allows it to participate in various chemical reactions, such as nucleophilic aromatic substitutions and redox reactions. The presence of chlorine atoms enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound primarily stems from its interaction with proteins and enzymes. The sulfonate group can form ionic bonds with positively charged sites on biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes and biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which may lead to alterations in metabolic pathways.

- Toxicological Effects : It has been identified as a nephrotoxin and has potential dermatotoxic effects such as chloracne. Additionally, it is classified as a possible carcinogen by the International Agency for Research on Cancer (IARC) .

- Ecotoxicity : The compound has been studied for its effects on aquatic organisms, indicating significant toxicity levels that could impact ecosystems .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic processes. This inhibition was attributed to the compound's ability to bind to the active sites of these enzymes.

- Toxicity Assessments :

-

Pharmacological Investigations :

- Research into potential therapeutic applications has shown that modifications of this compound could lead to the development of novel drugs targeting specific diseases due to its ability to interact with biological molecules.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Nephrotoxicity | Potential kidney toxicity observed in studies | |

| Ecotoxicity | Toxic effects on aquatic organisms |

Table 2: Toxicity Levels in Aquatic Organisms

Propriétés

Numéro CAS |

53423-65-7 |

|---|---|

Formule moléculaire |

C6H3Cl3NaO3S |

Poids moléculaire |

284.5 g/mol |

Nom IUPAC |

sodium;2,4,5-trichlorobenzenesulfonate |

InChI |

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |

Clé InChI |

MCSWXWYHUNKYMH-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

53423-65-7 |

Description physique |

DryPowde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.